molecular formula C19H18ClN3O B2511265 [3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclohexyl)methanone CAS No. 439093-77-3

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclohexyl)methanone

Cat. No.: B2511265
CAS No.: 439093-77-3
M. Wt: 339.82
InChI Key: JSQPWTHSNPRQLE-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone (CAS: 439093-77-3) is a heterocyclic compound featuring a cyclohexylmethanone core linked to a 1H-indole moiety substituted at the 3-position with a 6-chloropyridazinyl group. Its molecular formula is C₁₉H₁₈ClN₃O, with a molecular weight of 339.82 g/mol . The structural complexity arises from the combination of three distinct motifs:

  • Cyclohexylmethanone: Imparts lipophilicity and conformational flexibility.
  • Indole core: A privileged scaffold in medicinal chemistry, often associated with bioactivity.

This compound is of interest in drug discovery due to its hybrid structure, which combines features of indole-based pharmaceuticals and pyridazine-containing bioactive molecules.

Properties

IUPAC Name

[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-18-11-10-16(21-22-18)15-12-23(17-9-5-4-8-14(15)17)19(24)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQPWTHSNPRQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-chloro-3-pyridazine precursor, which is then coupled with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This process can remove oxygen or add hydrogen atoms, altering the compound’s structure and reactivity.

    Substitution: Halogen atoms or other substituents on the pyridazine or indole rings can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: has found applications in several scientific domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the cyclohexylmethanone-indole framework but differing in substituents or heterocyclic appendages. Key differences in physicochemical properties, synthetic routes, and spectral data are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Findings Reference
3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone 3-(6-Chloropyridazinyl) 339.82 Enhanced steric hindrance at indole C3; potential for halogen bonding
Cyclohexyl(1H-indol-1-yl)methanone Unsubstituted indole 239.33 Simpler structure; no steric hindrance at C2/C3; used in reductive transamidation reactions
(4-(Benzyloxy)-1H-indol-1-yl)(cyclohexyl)methanone (3m) 4-Benzyloxy on indole 350.44 Bulky benzyloxy group reduces solubility; confirmed via $^{13}\text{C}$ NMR
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone 6-Methoxynaphthalenyl; 1-propyl 373.46 Extended aromatic system; increased lipophilicity; associated with cannabinoid receptor binding (JWH-163)
AM-2233 (Iodophenyl-indolylmethanone) 2-Iodophenyl; 1-methylpiperidinyl 444.91 Heavy atom (iodine) enhances halogen bonding; higher molecular weight impacts pharmacokinetics

Steric and Electronic Effects

  • Steric Hindrance: The 6-chloropyridazinyl group at the indole C3 position creates steric hindrance, as observed in analogous compounds like cyclopentyl(1H-indol-3-yl)methanone. This hindrance suppresses specific ion-mobility spectral peaks due to restricted molecular rotation .
  • Electronic Effects: The electron-withdrawing chlorine atom on the pyridazinyl ring may enhance electrophilic reactivity at the indole C2 position compared to unsubstituted analogs like cyclohexyl(1H-indol-1-yl)methanone .

Spectral and Physical Properties

  • NMR Data: Cyclohexylmethanone derivatives exhibit distinct $^{1}\text{H}$ NMR signals for the cyclohexyl group (e.g., δ 1.19–2.19 ppm for axial protons) . The target compound’s pyridazinyl substituent would introduce downfield shifts in aromatic regions (δ 7.0–8.5 ppm).
  • Ion-Mobility Spectra: Unlike unsubstituted cyclohexyl-indole methanones, the 6-chloropyridazinyl group may reduce ion-mobility dependence on molecular weight due to conformational rigidity .

Biological Activity

The compound 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a novel indole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be represented as follows:

C16H18ClN3O\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}

This compound features a cyclohexyl group linked to an indole moiety substituted with a pyridazine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be attributed to several mechanisms:

  • Inhibition of Kinases : Many indole derivatives act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation.
  • Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Anti-inflammatory Pathways : It may inhibit NF-kB signaling, leading to reduced expression of inflammatory mediators.

Antitumor Activity

A study conducted by Cankara et al. evaluated the cytotoxic effects of similar indole derivatives against various cancer cell lines, including HCT-116 and MCF-7. The results indicated significant inhibition with IC50 values ranging from 1.1 µM to 3.3 µM, demonstrating the potential of these compounds in cancer therapy .

Anti-inflammatory Effects

In another study, compounds related to 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone were shown to exhibit anti-inflammatory properties by reducing TNF-alpha levels in vitro. This suggests a potential application for inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound AIndole derivative1.1Antitumor
Compound BPyrazole derivative0.95Anticancer
Compound CIndole derivative2.5Anti-inflammatory

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